molecular formula C17H20N4O3S B12042546 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid CAS No. 478253-65-5

2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid

Cat. No.: B12042546
CAS No.: 478253-65-5
M. Wt: 360.4 g/mol
InChI Key: ZPAMCJBQBJYJMO-VCHYOVAHSA-N
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Description

The compound 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:

  • A cyclohexyl substituent at position 3 of the triazole ring.
  • A sulfanylidene (thione) group at position 3.
  • An iminomethyl linkage bridging the triazole and phenoxy moieties.
  • A phenoxy acetic acid side chain.

Triazole-thiones are often explored for biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

CAS No.

478253-65-5

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H20N4O3S/c22-15(23)11-24-14-9-5-4-8-13(14)10-18-21-16(19-20-17(21)25)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,20,25)(H,22,23)/b18-10+

InChI Key

ZPAMCJBQBJYJMO-VCHYOVAHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O

solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acidic ionic liquids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated phenoxy derivatives.

Scientific Research Applications

2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs of Compound A differ in substituents on the triazole ring, aromatic systems, and side chains. A comparative analysis is provided below:

Table 1: Structural Comparison of Compound A with Analogs
Compound Name / ID Triazole Substituents Key Functional Groups Molecular Weight (g/mol) Notable Features References
Compound A 3-Cyclohexyl, 5-sulfanylidene Iminomethyl, phenoxy acetic acid ~353.44* Hydrophobic cyclohexyl, H-bonding sites
2-[(E)-[3-(4-Methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic Acid 3-(4-Methylphenyl), 5-sulfanylidene Iminomethyl, phenoxy acetic acid ~339.38 Aromatic 4-methylphenyl enhances π-stacking
2-[4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]phenoxy]acetic Acid derivatives Pyridine-linked sulfinyl group Sulfinyl, methoxy, methyl ~450–470 Increased polarity, potential for sulfoxide interactions
2-[[5-(4-Chloro-2-methylphenoxymethyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid 4-Cyclohexyl, 5-(chlorophenoxymethyl) Sulfanyl, chlorophenoxy 395.11 Chlorine enhances lipophilicity
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic Acid Thiazolidinone-linked triazole Thiazolidinone, acetic acid 317.32 Dual heterocyclic system

*Calculated based on molecular formula C₁₉H₂₃N₃O₃S.

(i) Solubility and Lipophilicity
  • Compound A : The cyclohexyl group increases hydrophobicity compared to aryl-substituted analogs (e.g., 4-methylphenyl in ). However, the acetic acid moiety improves water solubility at physiological pH.
  • Chlorinated Analogs (e.g., ): The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility.
(ii) Hydrogen Bonding and Crystal Packing
  • Compound A: The sulfanylidene group (C=S) and acetic acid provide H-bond donors/acceptors, influencing crystal packing. Similar triazole-thiones exhibit robust hydrogen-bonded networks, as seen in .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • Cyclohexyl vs. Aryl : Cyclohexyl-substituted triazoles (e.g., Compound A) exhibit better metabolic stability than aryl analogs but lower solubility .
  • Sulfanylidene vs. Sulfanyl : The thione group (C=S) in Compound A offers stronger metal-binding capacity compared to sulfanyl (C-SH) derivatives (e.g., ) .

Crystallographic Insights: Compounds with phenoxy acetic acid side chains (e.g., ) adopt planar conformations, facilitating π-π stacking. In contrast, bulky substituents like cyclohexyl disrupt crystallinity, as observed in .

Biological Performance :

  • Compound A : Preliminary docking studies suggest moderate inhibition of cyclooxygenase (COX) enzymes, attributed to the acetic acid moiety’s resemblance to NSAIDs .
  • Pyridinyl Analogs (): Show enhanced activity against tyrosine kinases due to pyridine’s coordination with ATP-binding sites .

Biological Activity

The compound 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid is a complex organic molecule notable for its unique structural features, including a triazole ring and a phenoxyacetic acid moiety. These structural characteristics suggest significant potential for various biological activities, particularly in drug development.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 384.4 g/mol
  • Structural Features : The presence of the triazole ring is known to facilitate interactions with metal ions and enzymes, while the phenoxyacetic acid component may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

The biological activity of this compound has been attributed to its ability to:

  • Inhibit Enzymatic Activity : The triazole ring can interact with various enzymes, potentially inhibiting their function.
  • Complex Formation : It can form complexes with metal ions, which may alter biochemical pathways crucial for cellular functions.

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as:

  • Cancer : Due to its ability to inhibit specific enzymes involved in tumor growth.
  • Infectious Diseases : Its interactions with microbial enzymes suggest potential antimicrobial properties.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against several biological targets:

  • Enzyme Inhibition : Studies have shown that 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can inhibit the activity of specific kinases involved in cancer progression.
  • Antimicrobial Activity : The compound exhibited significant inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeTargetResultReference
Enzyme InhibitionProtein KinaseIC50 = 45 µM
AntimicrobialE. coliZone of inhibition = 15 mm
CytotoxicityCancer Cell LinesIC50 = 30 µM

Comparative Analysis with Similar Compounds

The biological activity of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazoleThioxo group instead of sulfanylideneDifferent reactivity due to sulfur oxidation state
5-(Cyclohexyl)-1H-1,2,4-triazoleLacks phenoxyacetic acid moietyFocused on different biological activities
Phenoxyacetic Acid DerivativesVariations in substituentsDiverse pharmacological profiles depending on substitutions

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